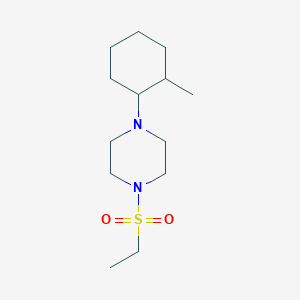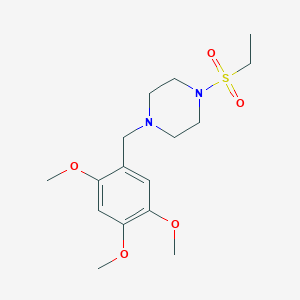
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group and a 2-methylcyclohexyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, ethylsulfonyl chloride, and 2-methylcyclohexylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of piperazine with ethylsulfonyl chloride, followed by the addition of 2-methylcyclohexylamine. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or 2-methylcyclohexyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and materials. Its unique structure makes it valuable in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Itraconazole: An antifungal agent used to treat various fungal infections.
Amoxapine: An antidepressant used to treat major depressive disorder.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H26N2O2S |
|---|---|
Peso molecular |
274.43 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-7-5-4-6-12(13)2/h12-13H,3-11H2,1-2H3 |
Clave InChI |
OBHKVFLZCBWBCG-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)C2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10881638.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
methanone](/img/structure/B10881668.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)

-yl)methanone](/img/structure/B10881685.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
